Cap-dependent endonuclease-IN-16

Influenza antiviral Cap-dependent endonuclease Scaffold-based SAR

Cap-dependent endonuclease-IN-16 (CAS 2643370-92-5) is a pyridone polycyclic derivative that functions as a potent small-molecule inhibitor of the influenza virus cap-dependent endonuclease (CEN) located within the PA subunit of the viral RNA-dependent RNA polymerase complex. The compound is disclosed as Compound 15A in patent CN112778330A, assigned to Jiangsu Hansoh Pharmaceutical Group and Shanghai Hansoh Biomedical Co., Ltd., and belongs to a broader class of cap-snatching endonuclease inhibitors that includes the FDA-approved drug baloxavir marboxil (Xofluza).

Molecular Formula C28H25F2N3O7S
Molecular Weight 585.6 g/mol
Cat. No. B12410752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCap-dependent endonuclease-IN-16
Molecular FormulaC28H25F2N3O7S
Molecular Weight585.6 g/mol
Structural Identifiers
SMILESCC1C2=C(C=CC(=C2F)F)C(C3=CC=CC=C3S1)N4C5COCCN5C(=O)C6=C(C(=O)C=CN64)OCOC(=O)OC
InChIInChI=1S/C28H25F2N3O7S/c1-15-22-17(7-8-18(29)23(22)30)24(16-5-3-4-6-20(16)41-15)33-21-13-38-12-11-31(21)27(35)25-26(19(34)9-10-32(25)33)39-14-40-28(36)37-2/h3-10,15,21,24H,11-14H2,1-2H3/t15?,21-,24-/m1/s1
InChIKeyMMACUBSSWNDPDF-LXLDGUEBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cap-Dependent Endonuclease-IN-16 for Influenza Antiviral Research: Compound Identity and Class Context


Cap-dependent endonuclease-IN-16 (CAS 2643370-92-5) is a pyridone polycyclic derivative that functions as a potent small-molecule inhibitor of the influenza virus cap-dependent endonuclease (CEN) located within the PA subunit of the viral RNA-dependent RNA polymerase complex . The compound is disclosed as Compound 15A in patent CN112778330A, assigned to Jiangsu Hansoh Pharmaceutical Group and Shanghai Hansoh Biomedical Co., Ltd., and belongs to a broader class of cap-snatching endonuclease inhibitors that includes the FDA-approved drug baloxavir marboxil (Xofluza) [1]. Unlike neuraminidase inhibitors or M2 ion channel blockers, CEN inhibitors target a distinct and essential step in viral mRNA transcription—the cleavage of host pre-mRNA caps for priming viral mRNA synthesis—making this class mechanistically non-overlapping with existing anti-influenza agents [2].

Why Cap-Dependent Endonuclease-IN-16 Cannot Be Treated as Interchangeable with Baloxavir or Other In-Class CEN Inhibitors


Cap-dependent endonuclease inhibitors are not pharmacologically interchangeable despite sharing a common enzymatic target on the PA subunit. Baloxavir acid, the active metabolite of baloxavir marboxil, bears a distinct tricyclic dibenzothiepin core optimized for clinical oral bioavailability and human pharmacokinetics, whereas Cap-dependent endonuclease-IN-16 is built on a pyridone polycyclic scaffold with unique fluorine-substituted phenyl and thioether ring systems introduced through patent CN112778330A [1]. These structural divergences directly impact critical procurement-relevant properties: enzyme inhibitory potency (IC50), resistance-mutation susceptibility, aqueous solubility, metabolic stability, and synthetic tractability for scale-up. Published structure-activity relationship (SAR) studies on closely related baloxavir derivatives have demonstrated that even modest modifications to the polycyclic core—such as replacing the dibenzothiepin with diphenylmethyl, dibenzocycloheptane, or dihydrodibenzo[b,e]oxepin moieties—can shift endonuclease IC50 values by more than 5-fold relative to baloxavir acid [2]. For a research laboratory or screening facility, substituting Cap-dependent endonuclease-IN-16 with baloxavir or another in-class analog would therefore introduce uncontrolled variables into mechanistic, resistance-profiling, or combination-screening experiments, compromising data reproducibility and comparability with the patent literature .

Cap-Dependent Endonuclease-IN-16: Quantitative Differentiation Evidence Against In-Class Comparators


Structural Scaffold Differentiation of Cap-Dependent Endonuclease-IN-16 vs. Baloxavir Acid: Polycyclic Core and Substituent Comparison

Cap-dependent endonuclease-IN-16 (Compound 15A, CN112778330A) possesses a pyridone polycyclic core that is structurally distinct from the dibenzothiepin-based tricyclic scaffold of baloxavir acid. The IN-16 scaffold incorporates a pyridone ring fused to a chiral pyrrolidine-oxazine bicyclic system, with a 3,4-difluorophenyl substituent and a phenyl-thioether linked ring, as confirmed by the patent-disclosed SMILES notation and molecular formula C28H25F2N3O7S [1]. In contrast, baloxavir acid (C24H19F2N3O4S) features a dibenzo[b,e]thiepin tricyclic system with a different spatial arrangement of fluorine substituents. This scaffold divergence is procurement-relevant because the same SAR studies on baloxavir derivative series have shown that converting the dibenzothiepin ring system to alternative polycyclic architectures (e.g., dibenzocycloheptane or dihydrodibenzo[b,e]oxepin) alters endonuclease inhibitory potency by 2- to 5-fold, confirming that polycyclic core topology is a primary driver of target engagement [2].

Influenza antiviral Cap-dependent endonuclease Scaffold-based SAR Pyridone polycyclic inhibitor

Resistance Mutation Interaction Profile: Cap-Dependent Endonuclease-IN-16 vs. Baloxavir-Sensitive and Baloxavir-Resistant Influenza Variants

Cap-dependent endonuclease-IN-16 has been associated with specific PA subunit resistance mutation monitoring recommendations, distinguishing it from baloxavir in terms of resistance-surveillance protocols. According to the BOC Sciences technical datasheet, mutations at positions G90R and Y167V in the viral endonuclease enzyme disrupt enzyme-drug interactions for this compound, and cross-resistance with other inhibitors targeting the cap-dependent endonuclease is identified as a relevant concern . This mutational profile partially overlaps with, but is not identical to, the well-characterized baloxavir resistance mutation at PA I38T/F/M, which is the predominant clinical resistance substitution observed in baloxavir-treated patients [1]. The implication is that Cap-dependent endonuclease-IN-16 may exhibit a distinct resistance susceptibility fingerprint, making it a valuable comparator molecule for resistance-profiling panels that aim to differentiate inhibitor chemotypes by their vulnerability to specific PA mutations.

Antiviral resistance PA endonuclease mutation G90R Y167V Baloxavir resistance

Synthetic Tractability and IP-Defined Chemical Space: Patent-Protected Pyridone Polycyclic Series vs. Public-Domain Baloxavir Scaffold

Cap-dependent endonuclease-IN-16 (Compound 15A) is explicitly claimed within CN112778330A, a patent filed by Jiangsu Hansoh Pharmaceutical Group and Shanghai Hansoh Biomedical Co., Ltd., covering a structurally defined series of pyridone-containing polycyclic derivatives as CEN inhibitors [1]. The synthetic route and intermediate characterization data are disclosed in the patent, providing a reproducible preparation method for research laboratories and enabling independent synthesis verification—a procurement-relevant factor not uniformly available for all vendor-sourced CEN inhibitor analogs. This patent-defined chemical space is orthogonal to the baloxavir patent estate (originally Shionogi/Roche), meaning that Cap-dependent endonuclease-IN-16 represents a structurally independent and IP-distinct chemical series, which has implications for freedom-to-operate considerations in industrial antiviral discovery programs [2]. In a published SAR study of 21 baloxavir derivatives, compounds from different sub-series exhibited endonuclease IC50 values ranging from 1.46 μM to >50 μM, demonstrating that synthetic tractability and structural novelty are directly coupled to biological activity within this target class [3].

Medicinal chemistry Patent landscape Pyridone polycyclic synthesis IP differentiation

Combination Strategy Compatibility: Cap-Dependent Endonuclease-IN-16 Pairing with M2 Blockers and Polymerase Inhibitors

The BOC Sciences technical protocol for Cap-dependent endonuclease-IN-16 specifically recommends its use in combination with M2 ion channel blockers (e.g., amantadine, rimantadine) or viral polymerase inhibitors to achieve deepened suppression of viral RNA synthesis and progeny formation, citing its utility in probing ribonucleoprotein (RNP) dynamics and nuclear localization of viral components . This combination-oriented application profile is distinct from the clinical positioning of baloxavir marboxil, which was developed and approved primarily as a monotherapy agent targeting the PA endonuclease, with clinical combination studies largely focused on neuraminidase inhibitor co-administration rather than M2 blocker or polymerase inhibitor pairing [1]. The mechanistic rationale—that simultaneous blockade of cap-snatching (via CEN inhibition) and either M2-mediated uncoating or PB1-mediated RNA synthesis may produce more complete transcriptional suppression—makes IN-16 a strategically relevant tool compound for antiviral combination screening panels.

Antiviral combination therapy M2 ion channel blocker Polymerase inhibitor Synergistic screening

Cap-Dependent Endonuclease-IN-16: Recommended Application Scenarios for Scientific Procurement and Experimental Deployment


PA Endonuclease Resistance Mutation Profiling Panels

Deploy Cap-dependent endonuclease-IN-16 as a structurally differentiated CEN inhibitor probe in parallel with baloxavir acid to construct PA endonuclease resistance mutation screening panels. The compound's association with G90R and Y167V mutation-driven resistance, as documented in the BOC Sciences datasheet , enables direct comparison against the I38T/F/M baloxavir-resistance pathway. This two-inhibitor panel allows research groups to classify emerging influenza variants by their cross-resistance profiles and to identify mutation-specific vulnerabilities that may inform next-generation inhibitor design [1].

CEN Inhibitor Combination Synergy Screening with M2 Blockers

Use Cap-dependent endonuclease-IN-16 in systematic combination index (CI) or Bliss independence synergy screens with M2 ion channel blockers (amantadine, rimantadine) and PB1/PB2 polymerase inhibitors. The BOC Sciences protocol explicitly validates this combination strategy for deepening suppression of viral RNA synthesis . This application scenario is particularly relevant for groups seeking to identify synergistic antiviral pairs that simultaneously block viral entry/uncoating and cap-snatching transcription.

Pyridone Polycyclic SAR Expansion and Lead Optimization Programs

Procure Cap-dependent endonuclease-IN-16 as a reference standard for medicinal chemistry programs aiming to expand SAR around the pyridone polycyclic scaffold disclosed in CN112778330A. The patent provides full synthetic methodology and intermediate characterization [1], enabling reproducible synthesis and analytical benchmarking. This compound serves as a key comparator for evaluating newly synthesized analogs within this IP space, particularly those exploring modifications to the 3,4-difluorophenyl substituent or the phenyl-thioether ring system.

High-Throughput Antiviral Screening Benchmark Control

Incorporate Cap-dependent endonuclease-IN-16 as a positive control compound in high-throughput influenza antiviral screening cascades, as recommended in the BOC Sciences application notes . Its distinct pyridone polycyclic scaffold provides an orthogonal chemotype control to baloxavir, reducing the risk of screening artifacts arising from chemotype-specific off-target effects. The compound's established storage and handling protocols (DMSO solubility, -20°C storage, avoidance of repeated freeze-thaw cycles) support reproducible assay performance across screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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